
1-Cyano-7-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-7-iodonaphthalene is an organic compound with the molecular formula C11H6IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and a cyano group at the 1st position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyano-7-iodonaphthalene can be synthesized through various methods. One common approach involves the iodination of 1-cyanonaphthalene. This can be achieved by reacting 1-cyanonaphthalene with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the cyanation of 7-iodonaphthalene using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination or cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1-cyano-7-azidonaphthalene or 1-cyano-7-thiocyanatonaphthalene.
Coupling Products: Various biaryl compounds.
Reduction Products: 1-amino-7-iodonaphthalene.
Applications De Recherche Scientifique
1-Cyano-7-iodonaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-Cyano-7-iodonaphthalene largely depends on the specific application and the chemical environment. In general, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The iodine atom can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
1-Iodonaphthalene: Similar structure but lacks the cyano group, making it less reactive in certain substitution reactions.
1-Cyanonaphthalene: Lacks the iodine atom, limiting its use in cross-coupling reactions.
7-Iodonaphthalene: Similar to 1-Cyano-7-iodonaphthalene but without the cyano group, affecting its electron-withdrawing properties.
Uniqueness: this compound is unique due to the presence of both the cyano and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in organic chemistry and related fields.
Propriétés
Formule moléculaire |
C11H6IN |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
7-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
Clé InChI |
LYYGLOCEKCPZSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)I)C(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)
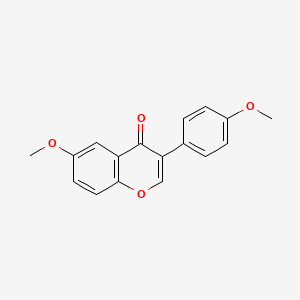
![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)
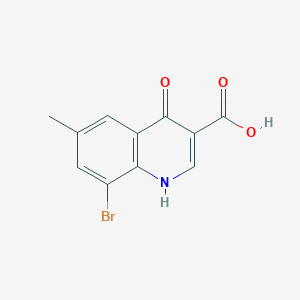
![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)
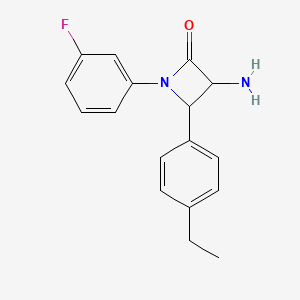

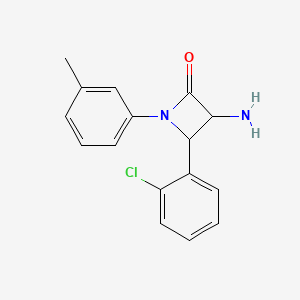
![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)

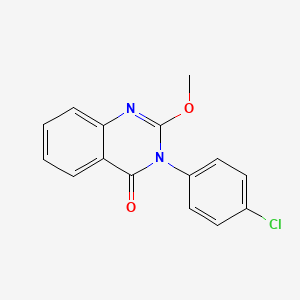
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
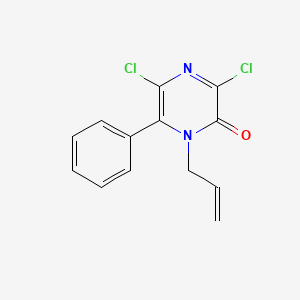
![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
